4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2097911-96-9
VCID: VC7573203
InChI: InChI=1S/C16H18N4O2/c1-19-10-14(17-18-19)16(21)20-6-4-13(9-20)11-2-3-15-12(8-11)5-7-22-15/h2-3,8,10,13H,4-7,9H2,1H3
SMILES: CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole

CAS No.: 2097911-96-9

Cat. No.: VC7573203

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole - 2097911-96-9

Specification

CAS No. 2097911-96-9
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Standard InChI InChI=1S/C16H18N4O2/c1-19-10-14(17-18-19)16(21)20-6-4-13(9-20)11-2-3-15-12(8-11)5-7-22-15/h2-3,8,10,13H,4-7,9H2,1H3
Standard InChI Key BRDZUPJLKMZZIY-UHFFFAOYSA-N
SMILES CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4

Introduction

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets.

Structural Characteristics

The molecular formula of 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole is C₁₈H₁₉N₃O₂. Its molecular weight is approximately 327.4 g/mol. The compound integrates several functional groups, including a triazole ring and a benzofuran moiety, contributing to its structural complexity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method utilized is the azide-alkyne cycloaddition, which is a well-established technique for constructing triazole derivatives.

General Synthetic Route

The general synthetic pathway can be summarized as follows:

  • Preparation of the Pyrrolidine Derivative: Synthesis begins with the formation of the pyrrolidine derivative from appropriate starting materials.

  • Formation of the Triazole Ring: The key step involves the reaction between an azide and an alkyne to form the triazole ring through cycloaddition.

  • Final Modifications: Additional modifications may include protection/deprotection steps and functional group transformations to yield the final compound.

Biological Activity

Preliminary studies suggest that compounds similar to 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole exhibit significant biological activities, including:

  • Antibacterial Properties: Potential effectiveness against various bacterial strains.

  • Antifungal Activity: Investigated for its ability to inhibit fungal growth.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in treating various diseases:

Pharmacological Studies

Research indicates that compounds in this class may interact with specific biological targets involved in disease pathways:

Biological TargetPotential Activity
Enzymes in Inflammatory PathwaysPossible inhibition leading to reduced inflammation.
Cancer Cell LinesIndications of cytotoxic effects against cancer cells.

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